Home > Products > Screening Compounds P18275 > N-Nitroso Nebivolol
N-Nitroso Nebivolol -

N-Nitroso Nebivolol

Catalog Number: EVT-8212191
CAS Number:
Molecular Formula: C22H24F2N2O5
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Nitroso Nebivolol is synthesized through the nitrosation of Nebivolol, typically involving the reaction with nitrous acid or other nitrosating agents. It falls under the category of nitrosamines, which are organic compounds characterized by the presence of a nitroso group (–NO) attached to a nitrogen atom. This classification is significant due to the toxicological implications associated with nitrosamines.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Nitroso Nebivolol generally involves the following steps:

  1. Preparation of Nitrous Acid: Nitrous acid can be generated in situ by mixing sodium nitrite with a strong acid, such as hydrochloric acid.
  2. Reaction with Nebivolol: The resulting nitrous acid is then reacted with Nebivolol under controlled conditions, typically at low temperatures to minimize side reactions and degradation of the product.
  3. Isolation and Purification: After the reaction, N-Nitroso Nebivolol is isolated through extraction methods, followed by purification techniques such as recrystallization or chromatography.

This process must be carefully monitored to ensure high yields and purity of the final product while minimizing the formation of undesired byproducts.

Chemical Reactions Analysis

Reactions and Technical Details

N-Nitroso Nebivolol can undergo various chemical reactions typical of nitrosamines, including:

  • Decomposition: Under acidic conditions or elevated temperatures, N-Nitroso compounds can decompose to release nitrogen oxides.
  • Nucleophilic Substitution: The nitroso group can participate in nucleophilic substitution reactions, potentially leading to various derivatives.
  • Reductive Reactions: Reduction processes can convert N-Nitroso compounds back to their corresponding amines.

These reactions highlight the compound's reactivity profile, which is critical for understanding its stability and potential interactions in biological systems.

Mechanism of Action

Process and Data

  1. Beta-1 Adrenergic Receptor Blockade: By blocking beta-1 adrenergic receptors in cardiac tissues, it reduces heart rate and myocardial contractility.
  2. Nitric Oxide Release: There are indications that Nitrosamines might influence nitric oxide pathways, potentially leading to vasodilation effects.

Understanding these mechanisms is essential for evaluating both therapeutic applications and safety profiles.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Nitroso Nebivolol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

Relevant data for these properties are crucial for formulation development and storage considerations.

Applications

Scientific Uses

While N-Nitroso Nebivolol itself may not have direct therapeutic applications due to its potential toxicity, its study is significant in several scientific contexts:

  1. Toxicology Research: Investigating the carcinogenic potential of nitrosamines contributes to safety assessments in pharmaceuticals.
  2. Pharmaceutical Development: Understanding the formation and implications of N-Nitroso derivatives helps in designing safer drugs.
  3. Analytical Chemistry: Development of analytical methods for detecting nitrosamines in various matrices aids regulatory compliance.
Regulatory Frameworks for Nitrosamine Impurities in Pharmaceuticals

Global Regulatory Guidelines on Nitrosamine Risk Assessment

The FDA classifies nitrosamines into two categories:

  • Small-molecule nitrosamines (e.g., N-nitrosodimethylamine), which are not structurally linked to active pharmaceutical ingredients.
  • Nitrosamine Drug Substance-Related Impurities (NDSRIs), which derive from the chemical structure of active pharmaceutical ingredients, such as N-Nitroso Nebivolol [3].

Health Canada’s guidance mandates a "holistic approach" to risk assessment, requiring evaluation of:

  • Active pharmaceutical ingredient synthesis pathways
  • Potential for nitrosamine formation during drug product manufacturing or storage
  • Use of nitrite-containing excipients [2] [5].

The Carcinogenic Potency Categorization Approach (CPCA) has emerged as a standardized method for setting acceptable intake limits for nitrosamines lacking compound-specific toxicity data. This approach categorizes nitrosamines into five groups based on molecular structure and predicted carcinogenic potency, directly influencing acceptable intake limits [3] [9].

Table 1: Global Regulatory Approaches to Nitrosamine Risk Management

AgencyKey Guidance DocumentScopeCore Methodology
United States Food and Drug AdministrationControl of Nitrosamine Impurities in Human Drugs (September 2024)All human drugsCPCA for NDSRIs
Health CanadaNitrosamine Impurities in Medications: Guidance (May 2024)Chemically synthesized and biological productsThree-step process with AI limits
European Medicines AgencyArticle 5(3) CHMP Opinion (July 2023)All centrally authorized productsRead-across and CPCA

Health Canada’s Risk Evaluation Timelines and Compliance Requirements

Health Canada has established explicit deadlines for nitrosamine risk management, with recent extensions accommodating the complexity of assessments:

  • Step 1 (Risk Evaluation):
  • Initial deadline: March 31, 2021 for chemically synthesized active pharmaceutical ingredients
  • Extended timelines for annex submissions due to COVID-19 impacts [8]

  • Step 2 (Confirmatory Testing):

  • Deadline: October 1, 2022 for chemically synthesized active pharmaceutical ingredients
  • Step 3 (Market Authorization Changes):

  • Revised deadline: August 1, 2025 for all drug products
  • Must include manufacturing process modifications and updated specifications for nitrosamine controls [5]

Market Authorization Holders must prioritize products based on:

  • Maximum daily dose and treatment duration
  • Presence of amine functional groups in active pharmaceutical ingredients
  • International safety alerts for structurally similar compounds [2] [5].

Table 2: Health Canada's Revised Timelines for Nitrosamine Risk Management

StepActivityOriginal DeadlineRevised Deadline
Step 1Risk EvaluationMarch 31, 2021July 30, 2021 (Annexes)
Step 2Confirmatory TestingOctober 1, 2022October 1, 2022
Step 3Market Authorization ChangesJune 2023August 1, 2025

European Medicines Agency and United States Food and Drug Administration Benchmarks for Acceptable Intake Limits of N-Nitroso Nebivolol

N-Nitroso Nebivolol—a nitrosamine derivative of the antihypertensive agent nebivolol—is classified as an NDSRI. Initial regulatory challenges in establishing its acceptable intake limit centered on:

  • Structural complexity with two chiral centers
  • Absence of compound-specific carcinogenicity data
  • Debate over appropriate read-across surrogates (e.g., N-Nitrosobis(2-hydroxypropyl)amine vs. N-Nitrosodiethanolamine) [1]

The Carcinogenic Potency Categorization Approach resolved these issues by assigning N-Nitroso Nebivolol to Potency Category 4 based on:

  • Presence of four α-hydrogen atoms adjacent to the nitroso group
  • Hydroxyl substituents that moderately deactivate carcinogenic potential
  • High molecular weight (434.43 g/mol) reducing per-molecule carcinogenicity [3] [9]

This categorization yields an acceptable intake limit of 1,500 nanograms per day for N-Nitroso Nebivolol, as formally adopted in:

  • European Medicines Agency Appendix 1 (December 2024 revision)
  • United States Food and Drug Administration Table 1: Recommended Acceptable Intake Limits (May 2025 update)
  • Health Canada’s Appendix 1 (December 2024) [1] [3] [5]

Table 3: Molecular Features of N-Nitroso Nebivolol Influencing Acceptable Intake Limit

Structural CharacteristicCPCA AssessmentImpact on Carcinogenic Potency
Number of α-hydrogens4Moderate activation
Hydroxyl substituentsβ-positionMetabolic deactivation
Molecular weight434.43 g/molReduced carcinogenicity per unit mass
Fluoro-chroman groupsElectron-withdrawingReduced reactivity
Assigned CPCA Category4Acceptable Intake Limit: 1,500 ng/day

The harmonization of this acceptable intake limit across jurisdictions exemplifies regulatory convergence on the CPCA methodology. Nevertheless, Health Canada mandates that drug product specifications must ensure N-Nitroso Nebivolol levels remain below 150 nanograms per day at release (10% of the acceptable intake limit) to accommodate potential shelf-life increases [5] [10]. Market Authorization Holders must implement controls through:

  • Specification limits in active pharmaceutical ingredient and drug product testing protocols
  • Process modifications eliminating nitrite sources
  • Stability studies monitoring time-dependent nitrosamine formation [3] [10].

Properties

Product Name

N-Nitroso Nebivolol

IUPAC Name

N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide

Molecular Formula

C22H24F2N2O5

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2

InChI Key

TXDRIMZKXCWKRC-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.